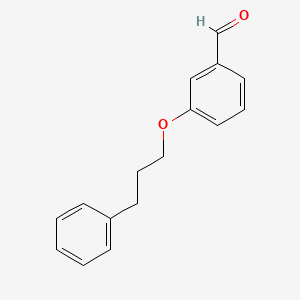

3-(3-Phenylpropoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-phenylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-13-15-8-4-10-16(12-15)18-11-5-9-14-6-2-1-3-7-14/h1-4,6-8,10,12-13H,5,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQFENNLCJFNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Phenylpropoxy Benzaldehyde

O-Alkylation Protocols for Phenolic Precursors

A prevalent and classical method for synthesizing 3-(3-phenylpropoxy)benzaldehyde is through the O-alkylation of a phenolic precursor, most commonly 3-hydroxybenzaldehyde (B18108). This strategy builds the core structure by forming the ether bond.

Nucleophilic Substitution Reactions with Halogenated Phenylpropanes

The Williamson ether synthesis is a cornerstone of this approach. It involves the reaction of the sodium or potassium salt of 3-hydroxybenzaldehyde (acting as a nucleophile) with a halogenated phenylpropane, such as 3-phenylpropyl bromide or 3-phenylpropyl chloride (acting as the electrophile). The phenoxide, generated by deprotonating the hydroxyl group of 3-hydroxybenzaldehyde with a suitable base, attacks the electrophilic carbon of the phenylpropyl halide, displacing the halide ion in a nucleophilic substitution reaction (SN2) to form the desired ether linkage.

Optimization of Reaction Conditions and Reagent Selection

The efficiency and yield of the O-alkylation reaction are highly dependent on the choice of reagents and reaction conditions. Key parameters that are frequently optimized include the base, solvent, and temperature.

Base: The selection of the base is critical for the complete deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). Potassium carbonate is often favored for its moderate reactivity and ease of handling.

Solvent: The solvent must be capable of dissolving the reactants and be inert under the reaction conditions. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are frequently employed as they effectively solvate the cation of the phenoxide salt, leaving the nucleophilic anion more reactive.

Temperature: The reaction is often heated to increase the rate of reaction, with temperatures typically ranging from 60 to 120 °C depending on the specific reactants and solvent used. google.com

The interplay between these factors is crucial for maximizing the yield of this compound while minimizing the formation of by-products.

Table 1: Comparative Analysis of O-Alkylation Reaction Conditions for Benzaldehyde (B42025) Derivatives

| Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|---|

| 3,4-dihydroxybenzaldehyde | Sodium chlorodifluoroacetate | Alkali | DMF, DMSO, Water | 60-120 | Selective alkylation to form 3-hydroxy-4-difluoromethoxy benzaldehyde. google.com |

| 3-Alkyl-5-phenyl-3H- daneshyari.comwikipedia.orgyale.edutriazolo[4,5-d]pyrimidin-7(6H)-one | Alkyl Halides | N/A | Aprotic Solvent | Room Temp. vs. High Temp. | Regioselectivity of N- vs. O-alkylation is temperature and reagent dependent. researchgate.net |

This table illustrates how reaction parameters are varied to control the outcome of alkylation on different, but related, starting materials.

Reductive Ozonolysis Approaches from Alkene Precursors

An alternative synthetic route to this compound involves the oxidative cleavage of an alkene precursor, such as 3-(3-phenylpropoxy)styrene. Ozonolysis is a powerful reaction for this transformation, breaking the carbon-carbon double bond of the alkene to form carbonyl compounds. iitk.ac.inlibretexts.org

The general mechanism, first proposed by Criegee, involves the reaction of ozone with the alkene to form an unstable primary ozonide (a molozonide), which then rearranges to a more stable 1,2,4-trioxolane, or final ozonide. wikipedia.org A subsequent workup step is required to cleave the ozonide and release the desired aldehyde. For the synthesis of aldehydes, a reductive workup is necessary to prevent over-oxidation to carboxylic acids. masterorganicchemistry.com

Development of Amine N-Oxide Mediated Reductions

Traditional reductive workups often employ reagents like dimethyl sulfide (B99878) (DMS) or zinc dust. masterorganicchemistry.com However, research has led to the development of alternative methods. Ozonolysis in the presence of amine N-oxides has been shown to efficiently suppress the formation of potentially explosive ozonide intermediates and directly generate high yields of aldehydes. daneshyari.comwikipedia.org This method is hypothesized to proceed through the trapping of the carbonyl oxide intermediate (formed during the ozonolysis process) by the amine N-oxide, which then fragments to yield the aldehyde. daneshyari.comunl.edu This approach offers a more direct conversion, avoiding the isolation of the ozonide. unl.edu

Investigations into Water-Catalyzed Reductive Ozonolysis

A significant advancement in ozonolysis methodology is the use of water as a co-solvent. organic-chemistry.org Performing the ozonolysis of alkenes in a solvent mixture containing water, such as acetone/water, can lead to the direct formation of aldehydes and ketones. organic-chemistry.orgresearchgate.net In this process, water is believed to act as a nucleophile, trapping the carbonyl oxide intermediate to form a hydroperoxy hemiacetal. organic-chemistry.org This intermediate then decomposes to the final carbonyl product and hydrogen peroxide. This one-pot method is advantageous as it avoids the need for a separate, often hazardous, reductive workup step and circumvents the accumulation of unstable ozonides. organic-chemistry.org Yields for this direct conversion method are often high, ranging from 72% to 100% for various substrates. organic-chemistry.org

Table 2: Comparison of Reductive Ozonolysis Workup Methods

| Method | Reagent/Condition | Intermediate | Key Advantage | Ref. |

|---|---|---|---|---|

| Traditional Reductive Workup | Dimethyl Sulfide (DMS), Zinc (Zn) | Ozonide | Widely used and established. | masterorganicchemistry.com |

| Amine N-Oxide Mediation | Amine N-Oxides | Carbonyl oxide adduct | Direct formation of aldehydes, suppresses ozonide formation. | daneshyari.comwikipedia.org |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound is increasingly influenced by the principles of green chemistry, which aim to reduce waste, minimize energy use, and utilize safer substances. yale.edupnas.org

Atom Economy: This principle seeks to maximize the incorporation of all materials from the reactants into the final product. yale.eduacs.org In the context of the Williamson ether synthesis, while effective, it has a lower atom economy as it produces a salt by-product (e.g., potassium bromide). Catalytic approaches are generally superior to stoichiometric ones in this regard. yale.edu

Safer Solvents and Auxiliaries: Green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. yale.edu The development of water-catalyzed ozonolysis is a prime example, as it reduces the reliance on potentially hazardous organic solvents and reducing agents. organic-chemistry.org Similarly, exploring solvent-free reaction conditions, such as those used in mechanochemistry, aligns with this principle. nih.gov

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. yale.eduacs.org While many O-alkylation reactions require heating, the development of highly active catalysts could lower this energy barrier.

Reduction of Derivatives: Avoiding the use of protecting groups or unnecessary functional group manipulations simplifies synthesis and reduces waste. yale.eduacs.org The direct conversion of an alkene to an aldehyde via water-catalyzed ozonolysis is a good example, as it avoids the two-step process of ozonide formation followed by reduction. organic-chemistry.org

By evaluating synthetic pathways through the lens of these principles, chemists can develop more sustainable and efficient methods for producing this compound.

Solvent-Free Reaction Methodologies

The elimination of volatile organic solvents is a key goal in green chemistry, as it reduces waste, hazards, and environmental pollution. The Williamson ether synthesis can be effectively conducted under solvent-free conditions, often with the assistance of microwave irradiation to accelerate the reaction.

In a study focused on the solvent-free etherification of phenols, various aromatic ethers were synthesized by reacting phenols with alkylating agents in the presence of a solid base like potassium carbonate (K2CO3). researchgate.net While this study did not synthesize this compound directly, it successfully demonstrated the etherification of 4-hydroxybenzaldehyde (B117250), a structurally similar starting material. researchgate.net The reaction of 4-hydroxybenzaldehyde with benzyl (B1604629) chloride in the presence of K2CO3 under solvent-free conditions at 100°C for 2 hours resulted in a 92% yield of the corresponding ether. researchgate.net This suggests that a similar approach could be effectively applied to the synthesis of this compound from 3-hydroxybenzaldehyde and a suitable 3-phenylpropyl halide.

Another relevant study details the synthesis of various alkyl aryl ethers, including dialdehydes, under microwave irradiation and solvent-free conditions using potassium carbonate as a solid base. This tandem approach highlights the potential for scalable and rapid synthesis of complex aromatic ethers.

The general procedure for such a solvent-free synthesis would involve the intimate mixing of 3-hydroxybenzaldehyde, a 3-phenylpropyl halide (such as 3-phenylpropyl bromide), and a solid inorganic base like potassium carbonate. The mixture would then be heated, potentially under microwave irradiation, to drive the reaction to completion. The absence of a solvent simplifies the work-up procedure, often requiring only filtration and washing to isolate the crude product, which can then be purified by recrystallization or chromatography.

Table 1: Representative Solvent-Free Williamson Ether Synthesis of a Phenolic Aldehyde

| Phenol | Alkylating Agent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde | Benzyl chloride | K2CO3 | 100 | 2 | 92 | researchgate.net |

This table illustrates the feasibility of solvent-free etherification of a phenolic aldehyde, a reaction type directly applicable to the synthesis of this compound.

Catalyst-Free or Environmentally Benign Catalytic Systems

While the Williamson ether synthesis is not strictly catalytic, as the base is consumed stoichiometrically, advancements have focused on using milder, more environmentally friendly bases and exploring catalyst-free conditions, often facilitated by microwave energy.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions without the need for traditional catalysts. In the context of ether synthesis, microwave irradiation can promote the reaction between phenols and aryl halides to form diaryl ethers in high yields within minutes, completely eliminating the need for a catalyst. scilit.comresearchgate.net While this specific example is for diaryl ethers, the principle of microwave acceleration is applicable to the synthesis of alkyl aryl ethers like this compound. A study on the synthesis of aromatic ethers under microwave irradiation in dry media demonstrated the rapid reaction of phenols with primary alkyl halides. semanticscholar.org The use of a catalytic amount of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under these conditions can further enhance the reaction rate and efficiency. semanticscholar.org

Furthermore, research into catalytic Williamson ether synthesis has explored the use of weak alkylating agents at high temperatures, which can be considered a greener alternative to traditional methods that generate significant salt byproducts. acs.org These processes, however, often require demanding conditions.

Phase-transfer catalysis (PTC) represents an environmentally benign catalytic approach for the Williamson ether synthesis. crdeepjournal.org This method is particularly useful when dealing with a two-phase system (e.g., a solid phenoxide and a liquid alkyl halide). The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs. crdeepjournal.org This technique can often be performed under milder conditions and with a wider range of solvents, including greener options. The use of PTC in the synthesis of o-nitrodiphenyl ether from o-chloronitrobenzene and solid potassium phenoxide using tetra-n-butylphosphonium bromide as a catalyst under solid-liquid phase-transfer conditions has been shown to be highly selective and efficient. crdeepjournal.org

Table 2: Examples of Environmentally Benign Approaches to Ether Synthesis

| Reactant 1 | Reactant 2 | Conditions | Catalyst/Promoter | Yield | Reference |

| Phenol | Electron-deficient aryl halide | Microwave (5-10 min) | None | High to excellent | scilit.comresearchgate.net |

| Phenol | Benzyl chloride | Microwave (50s, 300W) | Tetrabutylammonium bromide (catalytic) | 78% | semanticscholar.org |

| Phenol | Methanol | 320°C | Alkali metal benzoate/phenolate (catalytic) | up to 99% selectivity | acs.org |

| o-Chloronitrobenzene | Potassium phenoxide | Solid-liquid PTC | Tetra-n-butylphosphonium bromide | High | crdeepjournal.org |

This table showcases various greener approaches to ether synthesis that could be adapted for the preparation of this compound.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound via the Williamson ether synthesis proceeds through a well-established bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.commasterorganicchemistry.com

The first step of the reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde by a base (e.g., potassium carbonate) to form a phenoxide ion. This phenoxide ion is a potent nucleophile.

The second and key step is the nucleophilic attack of the phenoxide ion on the electrophilic carbon atom of the 3-phenylpropyl halide (e.g., 3-phenylpropyl bromide). This attack occurs from the backside of the carbon-halogen bond in a concerted fashion, meaning the new carbon-oxygen bond forms at the same time as the carbon-halogen bond breaks. masterorganicchemistry.comchemistrysteps.com This backside attack leads to an inversion of configuration at the electrophilic carbon, although this is not relevant for the primary alkyl halide used in this specific synthesis. The transition state of the SN2 reaction involves a pentacoordinate carbon atom. youtube.com

The rate of the SN2 reaction is dependent on the concentration of both the phenoxide and the alkyl halide, making it a second-order reaction. chemistrysteps.comyoutube.com The reaction works best with primary alkyl halides, such as 3-phenylpropyl bromide, as steric hindrance around the electrophilic carbon can significantly slow down or prevent the reaction. masterorganicchemistry.com Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly undergo elimination. masterorganicchemistry.com

In the case of phase-transfer catalysis, the mechanism involves the phase-transfer catalyst (e.g., Q+X−, where Q+ is a quaternary ammonium cation) exchanging its counter-ion (X−) for the phenoxide anion (ArO−) at the interface of the two phases. The resulting ion pair (Q+ArO−) is soluble in the organic phase and can then react with the alkyl halide. The catalyst cation (Q+) is then regenerated and shuttled back to the aqueous or solid phase to repeat the cycle.

The aldehyde group on the aromatic ring of 3-hydroxybenzaldehyde is an electron-withdrawing group, which increases the acidity of the phenolic proton, facilitating the formation of the phenoxide nucleophile. However, it does not significantly interfere with the SN2 reaction at the phenolic oxygen.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Without experimental spectra, a detailed analysis of the proton and carbon chemical shifts, coupling constants, and multi-dimensional correlations for 3-(3-Phenylpropoxy)benzaldehyde cannot be performed.

Proton (¹H) NMR Spectroscopic Techniques for Structural Assignment

A definitive assignment of proton signals for the aromatic and aliphatic regions of this compound is not possible without access to its ¹H NMR spectrum.

Carbon (¹³C) NMR Spectroscopic Analysis

Similarly, the characteristic chemical shifts for the aldehydic carbon, the ether-linked carbons, and the aromatic carbons cannot be reported without experimental ¹³C NMR data.

Advanced Multi-dimensional NMR for Complex Structural Resolution

Advanced techniques such as COSY, HSQC, and HMBC, which are used to resolve complex structures by showing correlations between nuclei, have not been reported for this specific compound.

Infrared (IR) Spectroscopic Techniques for Functional Group Identification

While one could predict the expected absorption bands for the aldehyde C=O stretch, the C-O ether stretch, and aromatic C-H bonds, a report of the actual, measured frequencies from an IR spectrum of this compound is not available in the searched literature.

Mass Spectrometric (MS) Investigations for Molecular Mass and Fragmentation Analysis (e.g., GC-MS)

No mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of this compound, has been found in the public domain.

X-ray Crystallographic Analysis for Solid-State Structural Conformation

There is no evidence of a crystal structure for this compound having been determined. Therefore, information regarding its solid-state conformation, bond lengths, and bond angles is unavailable.

Chromatographic Techniques for Purity Assessment and Isolation of this compound

The purification and subsequent confirmation of purity of the synthesized this compound are critical steps that rely on a variety of chromatographic techniques. These methods separate the target compound from unreacted starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase. The choice of technique is dictated by the scale of the separation, the required purity level, and the physicochemical properties of the compound and its contaminants. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the principal methods employed for both the isolation and the analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone technique for both the purification (preparative HPLC) and purity verification (analytical HPLC) of this compound. rjptonline.orgyoutube.com Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying the purity of the final product. researchgate.net

Preparative HPLC for Isolation:

For the isolation of this compound on a laboratory to pilot scale, preparative HPLC is often the method of choice when high purity is essential. nih.govyoutube.com The methodology involves injecting a concentrated solution of the crude product onto a column packed with a stationary phase, and a liquid mobile phase is pumped through the column to elute the components at different rates.

A typical stationary phase for a non-polar compound like this compound is a reversed-phase C18 silica (B1680970) gel. researchgate.netauroraprosci.com The mobile phase generally consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve optimal separation of compounds with varying polarities. youtube.com The separated components are detected as they exit the column, typically by UV-Vis spectroscopy, and the fraction containing the pure desired product is collected. auroraprosci.com

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 21.2 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | A: Water; B: Acetonitrile or Methanol | Elutes the compounds from the column. |

| Gradient | Linear gradient from 60% B to 95% B over 30 minutes | Optimizes separation of components with different polarities. |

| Flow Rate | 20 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm or 285 nm | Monitors the elution of aromatic compounds. nih.gov |

| Injection Volume | 1-5 mL of concentrated crude solution | Introduces the sample onto the column. |

Analytical HPLC for Purity Assessment:

To determine the purity of an isolated sample of this compound, analytical HPLC is employed. The principles are the same as for preparative HPLC, but the columns are smaller, and the injection volumes are significantly lower to avoid column overload and ensure sharp, well-resolved peaks. The purity is calculated by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all detected peaks. auroraprosci.com

| Parameter | Typical Condition | Purpose |

| Column | Analytical Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) researchgate.net | High-resolution separation for purity analysis. |

| Mobile Phase | A: Water; B: Acetonitrile | Eluent for the separation. |

| Gradient | Isocratic (e.g., 70:30 Acetonitrile:Water) or Gradient | Provides consistent or varied elution strength. |

| Flow Rate | 1.0 mL/min auroraprosci.com | Standard flow for analytical separations. |

| Detection | Diode Array Detector (DAD) or UV at 254 nm | Provides spectral data and quantifies the compound. |

| Injection Volume | 5-20 µL of a dilute solution | Ensures accurate quantification and peak shape. |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. researchgate.net When coupled with a mass spectrometer (GC-MS), it provides both quantitative purity data and structural information for identification of impurities. nih.gov

For analysis, a small amount of the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a long, thin capillary column. sinoshiny.com The column is coated with a stationary phase, and separation occurs based on the compound's boiling point and its interactions with the stationary phase. nih.gov

Given the aromatic nature and likely volatility of this compound, a non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane-based stationary phase, would be suitable. nih.gov The oven temperature is typically programmed to increase during the run to facilitate the elution of less volatile components.

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., SLB™-5ms, 30 m x 0.25 mm, 0.25 µm film) sigmaaldrich.com | Stationary phase for separation of volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min | Separates compounds based on boiling point and polarity. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.net | FID for general quantification, MS for identification. |

| Injection Mode | Split/Splitless | Controls the amount of sample entering the column. |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid, simple, and inexpensive method used to monitor the progress of a reaction, screen for optimal solvent systems for column chromatography, and get a preliminary assessment of a sample's purity. orgsyn.orgresearchgate.net

A small spot of the sample solution is applied to a plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the eluent). The eluent ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the adsorbent and the eluent. libretexts.org

The position of the compounds is visualized, often under UV light for aromatic compounds, and the retention factor (R_f) is calculated. orgsyn.orglibretexts.org The R_f value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For this compound, a non-polar compound, a relatively non-polar eluent system would be used.

| Parameter | Typical Condition | Application |

| Stationary Phase | Silica gel 60 F₂₅₄ plates | Adsorbent for the separation. |

| Mobile Phase | Ethyl Acetate/Hexane (e.g., 1:4 v/v) | Eluent to move the compounds up the plate. |

| Visualization | UV lamp (254 nm) | To see the spots of UV-active compounds. |

| R_f Value | ~0.4 - 0.6 | Indicates the relative polarity and position of the compound. |

By using a combination of these chromatographic techniques, this compound can be effectively isolated in high purity, and its purity can be rigorously assessed to meet the standards required for further scientific investigation.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy structure. From this optimized geometry, a wealth of information about the electronic structure can be obtained. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher reactivity.

The reactivity of the molecule can be further explored by calculating various chemical reactivity descriptors. These are often derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's propensity to react.

Table 1: Representative Global Reactivity Descriptors Calculated using DFT for an Analogous Alkoxybenzaldehyde

| Descriptor | Formula | Typical Calculated Value (a.u.) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 0.2 - 0.3 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 0.05 - 0.15 | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | 0.12 - 0.22 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 0.07 - 0.13 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | 3.8 - 7.1 | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 0.1 - 0.3 | Measure of electrophilic character. |

Note: The values in this table are representative and are based on DFT calculations for structurally similar substituted benzaldehydes. They serve to illustrate the type of data obtained from such studies.

Molecular Modeling and Conformational Analysis of 3-(3-Phenylpropoxy)benzaldehyde

Molecular mechanics and quantum mechanical methods are employed to perform a systematic search of the conformational space. This involves rotating the single bonds in the phenylpropoxy chain and calculating the energy of each resulting conformation. The results of such an analysis are typically presented as a potential energy surface, which maps the energy as a function of one or more dihedral angles.

The most stable conformers are those that minimize steric hindrance and optimize favorable intramolecular interactions. For this compound, the extended or folded conformations of the propoxy chain would be of particular interest. The interactions between the two phenyl rings, such as π-π stacking, could also play a role in stabilizing certain folded conformations. Identifying the global minimum energy conformer and other low-energy conformers is essential for accurately predicting the molecule's properties, as these are the structures that are most likely to be present experimentally.

Table 2: Hypothetical Low-Energy Conformers of this compound and their Relative Energies

| Conformer | Description | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Extended chain | C-O-C-C ≈ 180, O-C-C-C ≈ 180, C-C-C-Cphenyl ≈ 180 | 0.00 |

| 2 | Folded chain, phenyl rings in proximity | C-O-C-C ≈ 60, O-C-C-C ≈ 60, C-C-C-Cphenyl ≈ 90 | 1.5 - 3.0 |

| 3 | Partially folded chain | C-O-C-C ≈ 180, O-C-C-C ≈ 60, C-C-C-Cphenyl ≈ 180 | 0.5 - 1.5 |

Note: This table is a hypothetical representation of the types of results obtained from a conformational analysis. The actual values would require specific computational studies.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and can then be compared with experimental data. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects.

Similarly, the IR spectrum can be calculated by performing a vibrational frequency analysis on the optimized geometry. This provides the frequencies and intensities of the vibrational modes of the molecule. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. Key vibrational modes for this compound would include the C=O stretch of the aldehyde, the C-O-C stretches of the ether linkage, and the aromatic C-H and C=C stretching vibrations.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Structurally Related Alkoxybenzaldehyde

| Spectroscopic Data | Predicted Value | Experimental Value | Assignment |

| ¹H NMR (ppm) | 9.85 | 9.88 | Aldehyde proton (-CHO) |

| 7.40 - 7.80 | 7.35 - 7.75 | Aromatic protons | |

| 4.10 | 4.05 | -O-CH₂- protons | |

| ¹³C NMR (ppm) | 192.5 | 192.1 | Aldehyde carbon (C=O) |

| 164.0 | 163.8 | Aromatic carbon attached to ether | |

| 68.0 | 67.5 | -O-CH₂- carbon | |

| IR (cm⁻¹) | 1705 | 1695 | C=O stretch |

| 1255 | 1250 | Asymmetric C-O-C stretch | |

| 1040 | 1035 | Symmetric C-O-C stretch |

Note: This table presents a comparison of predicted and experimental data for a molecule structurally analogous to this compound to illustrate the utility of computational spectroscopy.

Computational Elucidation of Reaction Mechanisms involving the Compound

Theoretical chemistry plays a vital role in understanding the mechanisms of chemical reactions. For this compound, computational studies can elucidate the pathways of reactions involving the aldehyde group or other parts of the molecule. This involves mapping the potential energy surface of the reaction, which includes identifying the structures and energies of reactants, products, intermediates, and transition states.

For instance, the mechanism of a nucleophilic addition to the aldehyde carbonyl group can be studied. DFT calculations can be used to model the approach of a nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps of the reaction. The calculated activation energies for each step can provide insights into the reaction kinetics and the rate-determining step.

Similarly, reactions involving the ether linkage or the aromatic rings could be investigated. For example, the mechanism of ether cleavage under acidic or basic conditions could be modeled. These studies provide a detailed, atomistic view of the reaction process that is often difficult to obtain through experimental methods alone. In a study on the reaction of benzaldehyde (B42025) with 4-amine-4H-1,2,4-triazole, DFT calculations identified three transition states corresponding to hydrogen transfer, internal rearrangement, and water elimination, ultimately leading to a Schiff base. nih.gov Such computational approaches could be applied to understand the reactivity of this compound in similar condensation reactions.

Table 4: Hypothetical Energy Profile for a Nucleophilic Addition to this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 | Formation of the tetrahedral intermediate | +10 to +15 |

| Intermediate | Tetrahedral alkoxide intermediate | -5 to -10 |

| Transition State 2 | Proton transfer step | +5 to +10 |

| Products | Final addition product | -15 to -20 |

Note: This table provides a hypothetical representation of the energetic landscape for a reaction involving the title compound, based on general principles of reaction mechanism studies.

Chemical Reactivity and Transformation Studies of the Aldehyde Moiety

Investigation of Intermolecular and Intramolecular RearrangementsWhile no specific rearrangement reactions for 3-(3-Phenylpropoxy)benzaldehyde are documented, aldehydes can participate in certain named reactions that involve rearrangements, such as the Cannizzaro reaction if it lacks alpha-hydrogens (which it does) under strong basic conditions, leading to a disproportionation to the corresponding alcohol and carboxylic acid.

Without specific experimental data, any discussion of reaction conditions, yields, and the precise impact of the 3-phenylpropoxy group remains speculative. The generation of detailed research findings and data tables, as requested, is therefore not possible. Further empirical research is required to fully characterize the chemical reactivity and transformation pathways of this compound.

Role As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Functionalized Terpyridines

The compound 3-(3-Phenylpropoxy)benzaldehyde is a valuable precursor in the synthesis of functionalized terpyridines. These nitrogen-containing heterocyclic compounds are of great interest, particularly as ligands in coordination chemistry and for the development of functional materials. The most common method for this transformation is the Kröhnke pyridine (B92270) synthesis. researchgate.netfrontiersin.org In a typical one-pot reaction, two equivalents of a substituted acetylpyridine (such as 2-acetylpyridine) are condensed with one equivalent of an aromatic aldehyde, like this compound, in the presence of a base (e.g., potassium hydroxide) and an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate). researchgate.netbeilstein-journals.org

The reaction proceeds via an initial aldol (B89426) condensation to form a chalcone-like intermediate, which then undergoes a series of reactions including Michael addition and cyclization to form the central pyridine ring of the terpyridine scaffold. frontiersin.org The use of this compound allows for the specific introduction of the 4'-(3-phenylpropoxy)phenyl group onto the terpyridine structure. researchgate.netnih.govwikipedia.orgnih.gov This functionalization is critical for tuning the electronic and steric properties of the resulting ligands and their subsequent metal complexes. Studies have shown that various alkoxybenzaldehydes can be successfully employed in these reactions, highlighting the reliability of this method for creating a library of substituted terpyridines. researchgate.netnih.govwikipedia.orgnih.gov

Table 1: Representative Kröhnke Synthesis of a 4'-Aryl Terpyridine

| Reactant 1 | Reactant 2 | Reagents | Product Type |

| This compound | 2-Acetylpyridine (2 equiv.) | KOH, NH₄OAc | 4'-(3-(3-Phenylpropoxy)phenyl)-2,2':6',2''-terpyridine |

Building Block for γ-Hydroxy Lactone Derivatives

In the synthesis of γ-hydroxy lactone derivatives, this compound can serve as a key electrophilic building block. A prominent method for achieving this is through the Reformatsky reaction. nih.govmdpi.comlibretexts.org This reaction involves the condensation of an aldehyde with an α-halo ester in the presence of metallic zinc. nih.govnih.gov The zinc first reacts with the α-halo ester to form an organozinc reagent, often called a Reformatsky enolate. nih.govnih.gov This enolate is less reactive than a typical Grignard reagent, which prevents it from reacting with the ester functionality. nih.gov

The organozinc reagent then adds to the carbonyl group of this compound to form a β-hydroxy ester after an acidic workup. nih.govnih.gov This resulting β-hydroxy ester, which now incorporates the phenylpropoxy-substituted aromatic ring, can subsequently undergo intramolecular cyclization (lactonization) to yield the corresponding γ-lactone derivative. This pathway provides a reliable method for constructing these valuable heterocyclic motifs which are present in numerous natural products. Additionally, biocatalytic routes involving the stereoselective aldol addition of 2-oxoacids to aldehydes, followed by enzymatic reduction, can produce chiral 2-hydroxy-4-butyrolactone derivatives.

Intermediate in the Formation of Triazolo[4,3-a]pyrazine Scaffolds

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents. nih.gov While the core scaffold is often synthesized from precursors like 2,3-dichloropyrazine (B116531) which is converted to a hydrazine (B178648) derivative and then cyclized, aromatic aldehydes such as this compound are crucial for creating diverse libraries of derivatives. frontiersin.org

One common synthetic strategy involves modifying a pre-formed triazolo[4,3-a]pyrazine core that has a reactive site, such as an amine. This amine can be reacted with various aldehydes through reductive amination. nih.govnih.gov In this process, the amine and this compound first form an imine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the final substituted product. researchgate.net This approach allows for the systematic introduction of the 3-(3-phenylpropoxy)benzyl moiety, enabling the exploration of structure-activity relationships in drug discovery programs. mdpi.comnih.gov

Application in the Construction of Autotac Chimeric Compounds and Related Research Tools

Information regarding the specific application of this compound in the construction of AUTOTAC (Autophagy-Tethering Chimera) compounds is not available in the reviewed scientific literature.

Utility in Multicomponent Reaction Systems for Diverse Chemical Libraries

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for rapidly generating libraries of complex molecules from simple starting materials in a single step. Aldehydes are a cornerstone component in many of the most well-known MCRs, such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylaminocarboxamides. The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxycarboxamides.

The use of this compound as the aldehyde component in these reactions allows for the direct incorporation of its unique phenylpropoxy side chain into the final product scaffold. By simply varying this aldehyde along with the other starting materials, chemists can generate vast and diverse libraries of compounds. This high degree of molecular diversity is essential for screening programs in drug discovery and materials science. The efficiency and atom economy of MCRs make them a highly attractive strategy for modern organic synthesis.

Role in the Generation of Chemically Modified Bioisosteres for Molecular Probes

In medicinal chemistry, bioisosteric replacement is a key strategy used to optimize the biological activity, metabolic stability, and pharmacokinetic properties of a lead compound. This involves replacing a specific functional group with another that has similar physical or chemical properties. Phenyl rings are frequently targeted for such modifications.

The compound this compound serves as an important building block for introducing a chemically modified bioisostere—the phenylpropoxy group. This group can be considered a more flexible and lipophilic analogue of simpler substituents like a methoxy (B1213986) or a direct phenyl group. By using this aldehyde in various synthetic reactions, researchers can incorporate the phenylpropoxy moiety into a parent molecule to create a molecular probe. Comparing the biological properties of this new probe to the original molecule allows for a systematic investigation of how altering lipophilicity, flexibility, and steric bulk in that specific region affects the molecule's interactions with its biological target. This approach is fundamental to the lead optimization phase of drug discovery.

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift from traditional batch processing to continuous flow chemistry. researchgate.net Flow chemistry offers superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, and improved safety, which is particularly beneficial for potentially hazardous reactions. researchgate.netnih.gov These systems enable the telescoping of multiple reaction steps, reducing waste, minimizing manual handling of hazardous intermediates, and decreasing the need for large inventories. nih.gov

For a molecule like 3-(3-Phenylpropoxy)benzaldehyde, this technology could be transformative. Its synthesis, likely involving an O-alkylation of 3-hydroxybenzaldehyde (B18108) with (3-bromopropyl)benzene, is a prime candidate for adaptation to a flow process. An automated flow platform could precisely control the addition of reagents and catalysts, optimize reaction times, and potentially integrate in-line purification, leading to higher yields and purity. bohrium.com

Furthermore, automated platforms, sometimes driven by machine learning algorithms, can rapidly screen a wide array of reaction conditions to find the optimal synthetic route. nih.govbohrium.com This would accelerate the development of efficient protocols for not only the synthesis of this compound itself but also for its subsequent derivatization into more complex target molecules. bohrium.com

Table 1: Potential Flow Chemistry Parameters for Synthesis of this compound

| Parameter | Potential Value/Condition | Rationale |

| Reactants | 3-Hydroxybenzaldehyde, (3-Bromopropyl)benzene, Base (e.g., K₂CO₃) | Standard Williamson ether synthesis components. |

| Reactor Type | Packed-Bed Reactor with immobilized base | Enhances reaction efficiency and simplifies purification. |

| Solvent | Greener solvents like 2-MeTHF or Cyclopentyl methyl ether (CPME) | Improves the sustainability profile of the synthesis. nih.gov |

| Temperature | 80-120 °C | Elevated temperatures can accelerate reaction rates, which is safely managed in flow. nih.gov |

| Residence Time | 5-30 minutes | Flow reactors can significantly shorten reaction times compared to batch processes. |

| Pressure | 1-10 bar | Allows for heating solvents above their boiling points, further increasing reaction rates. |

Development of Catalytic Asymmetric Transformations Utilizing the Compound

The aldehyde functional group is one of the most versatile handles in organic synthesis. For this compound, the development of catalytic asymmetric transformations would be a significant leap forward, enabling the creation of chiral molecules with high enantiomeric purity. Such compounds are of paramount importance in pharmaceuticals and materials science.

Future research could focus on several key asymmetric reactions:

Asymmetric Aldol (B89426) Additions: Reacting the aldehyde with a ketone enolate using a chiral catalyst (organocatalyst or metal complex) to produce chiral β-hydroxy ketones.

Asymmetric Allylation/Crotylation: The addition of allyl or crotyl groups using chiral reagents or catalysts to generate homoallylic alcohols, which are valuable synthetic intermediates.

Asymmetric Strecker Synthesis: A three-component reaction of the aldehyde, an amine, and a cyanide source, catalyzed by a chiral catalyst, to produce enantioenriched α-amino acids.

Asymmetric Reductions: The enantioselective reduction of the aldehyde to form a chiral alcohol, 3-(3-phenylpropoxy)benzyl alcohol.

The use of polymer-immobilized chiral catalysts is particularly synergistic with flow chemistry, allowing for easy separation and reuse of the expensive catalyst, thereby improving process economy and sustainability. thieme.de

Exploration of Novel Derivatization Strategies for Advanced Materials Research

The structure of this compound, with its aromatic rings and flexible ether linkage, makes it an interesting scaffold for the development of advanced materials. The aldehyde group provides a reactive site for building larger, more complex molecular architectures.

Potential research avenues include:

Liquid Crystals: By introducing long alkyl chains and other mesogenic groups, derivatives of this compound could be designed to exhibit liquid crystalline properties. The phenylpropoxy group could provide the necessary flexibility for the formation of specific mesophases.

Organic Emitters for OLEDs: The core structure can be functionalized to create molecules for Organic Light-Emitting Diodes (OLEDs). The aldehyde can be converted into various conjugated systems (e.g., via Wittig or Horner-Wadsworth-Emmons reactions) to tune the electronic and photophysical properties.

Functional Polymers: The aldehyde can be used as a monomer or a functionalizing agent for polymers. For instance, it could be incorporated into condensation polymers or used to modify the surface of other polymer materials, imparting new properties.

Computational Design of Novel Reactions and Derivatives

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. researchgate.net Techniques like Density Functional Theory (DFT) can be employed to predict the properties and reactivity of this compound and its derivatives before they are ever synthesized in a lab. researchgate.net

Future computational studies could focus on:

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for various transformations of the aldehyde group to understand reactivity and predict the outcomes of new reactions.

Virtual Screening: Designing a virtual library of derivatives and calculating their potential properties (e.g., electronic, optical, or biological) to identify promising candidates for synthesis. For example, predicting the non-linear optical (NLO) properties of new derivatives for optoelectronic applications. researchgate.net

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds. researchgate.net

Table 2: Examples of Computationally Guided Research for this compound

| Research Goal | Computational Method | Predicted Property | Potential Application |

| Optimize Asymmetric Catalyst | DFT, Molecular Docking | Transition state energy, Enantiomeric excess | Development of highly selective catalysts. |

| Design Novel Emitters | TD-DFT | Absorption/Emission wavelengths (λmax), HOMO/LUMO gap | Screening candidates for OLED materials. researchgate.net |

| Predict Material Properties | Molecular Dynamics (MD) | Self-assembly behavior, Glass transition temperature | Design of novel liquid crystals or polymers. |

Sustainable Synthesis Scale-Up for Research Applications

As research into the applications of this compound and its derivatives expands, the need for a sustainable and scalable synthesis will become critical. Green chemistry principles should guide this research to minimize environmental impact.

Key areas for development include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives like 2-MeTHF, water, or supercritical CO₂. nih.gov

Catalyst Optimization: Moving from stoichiometric reagents to catalytic systems (both homogeneous and heterogeneous) to reduce waste and improve atom economy.

Energy Efficiency: Utilizing flow chemistry or microwave-assisted synthesis to reduce energy consumption compared to conventional heating methods.

Waste Reduction: Designing telescoped or one-pot reaction sequences that avoid the isolation and purification of intermediates, thereby minimizing solvent and material losses. nih.gov

The combination of flow chemistry, process automation, and green chemistry principles will be essential for providing researchers with a reliable and environmentally responsible supply of this compound for exploring the exciting future applications outlined above. nih.govd-nb.info

Q & A

Basic: What are the optimal synthetic routes for 3-(3-Phenylpropoxy)benzaldehyde, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A reported procedure involves reacting 3-hydroxybenzaldehyde with 3-phenylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the alkoxy group . Yield optimization (73% reported) can be achieved by:

- Reagent stoichiometry: Ensuring excess 3-phenylpropyl bromide to drive the reaction.

- Temperature control: Maintaining 60–80°C to balance reactivity and side-product formation.

- Catalyst selection: Using phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.

Comparative studies with structurally similar compounds, such as 3-(3-Bromopropoxy)benzaldehyde, suggest that substituting bromine with phenyl groups may require adjusted reaction times or purification methods (e.g., column chromatography vs. distillation) .

Basic: How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

Methodological Answer:

Key NMR signals for structural confirmation include:

- ¹H NMR (CDCl₃):

- ¹³C NMR:

Advanced: What analytical methods are recommended for identifying degradation products of this compound under oxidative conditions?

Methodological Answer:

GC-MS is a robust method for analyzing oxidative degradation byproducts. For example:

- Oxidative cleavage: Catalytic systems (e.g., Ce-MOFs) can oxidize allylic positions, producing aldehydes or epoxides. GC-MS can differentiate products like benzaldehyde derivatives (retention time: ~8–10 min) and quantify selectivity (e.g., 80% epoxide vs. 20% aldehyde) .

- Sample preparation: Use derivatization (e.g., oximation) to stabilize reactive intermediates before analysis.

Advanced: How does the phenylpropoxy group influence the bioactivity of this compound in drug design?

Methodological Answer:

The phenylpropoxy group enhances lipophilicity and π-π stacking interactions, critical for binding to hydrophobic enzyme pockets. In diabetes research, this substituent improved activity in ligands targeting metabolic enzymes, as evidenced by:

- Steric effects: The propoxy chain’s length allows optimal positioning in active sites.

- Electronic effects: Electron-donating alkoxy groups modulate aldehyde reactivity, affecting covalent binding to thiol groups in target proteins .

Comparative SAR studies with shorter chains (e.g., methoxy) or bulkier substituents (e.g., cyclopropylmethoxy) can further elucidate structure-activity trends .

Basic: How can researchers resolve contradictions in reported synthetic yields of this compound?

Methodological Answer:

Yield discrepancies often arise from:

- Purity of starting materials: Impurities in 3-hydroxybenzaldehyde or 3-phenylpropyl bromide reduce efficiency.

- Workup procedures: Incomplete extraction or column chromatography (e.g., silica gel activity) affects recovery.

To address this: - Reproduce conditions: Follow documented protocols (e.g., 73% yield with CDCl₃ NMR verification) .

- Control experiments: Test proprietary vs. literature methods side-by-side, noting variables like solvent purity or inert atmosphere use .

Advanced: How can modifications to the phenylpropoxy chain enhance the bioactivity of derivatives?

Methodological Answer:

Strategies include:

- Chain elongation: Introducing longer alkyl chains (e.g., butoxy) to improve membrane permeability.

- Substituent addition: Adding electron-withdrawing groups (e.g., trifluoromethyl) to modulate electronic properties and metabolic stability.

For example, analogs like 3-ethoxy-4-(trifluoroethoxy)benzaldehyde showed enhanced selectivity in enzyme inhibition studies, suggesting similar modifications could optimize this compound derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.